molecular formula C9H4Cl2IN B12999993 2,3-Dichloro-6-iodoquinoline

2,3-Dichloro-6-iodoquinoline

Cat. No.: B12999993
M. Wt: 323.94 g/mol
InChI Key: JMVHKKUGSLVHHA-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-iodoquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the iodination of 2,3-dichloroquinoline using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, reduce reaction times, and improve safety. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-iodoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinolines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2,3-Dichloro-6-iodoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-iodoquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby interfering with biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules. The exact molecular targets and pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroquinoline: Lacks the iodine atom, which can affect its reactivity and biological activity.

    6-Iodoquinoline: Contains only the iodine atom, which can influence its chemical properties differently compared to 2,3-Dichloro-6-iodoquinoline.

    2,3-Dichloro-5,6-dicyanoquinone: A related compound with different substituents that can undergo different chemical reactions.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, which can provide a balance of reactivity and stability. This combination can enhance its utility in various chemical reactions and applications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.94 g/mol

IUPAC Name

2,3-dichloro-6-iodoquinoline

InChI

InChI=1S/C9H4Cl2IN/c10-7-4-5-3-6(12)1-2-8(5)13-9(7)11/h1-4H

InChI Key

JMVHKKUGSLVHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1I)Cl)Cl

Origin of Product

United States

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